molecular formula C5H5ClF3NO B2972602 3-(Trifluoromethyl)azetidine-1-carbonyl chloride CAS No. 2172238-82-1

3-(Trifluoromethyl)azetidine-1-carbonyl chloride

Cat. No.: B2972602
CAS No.: 2172238-82-1
M. Wt: 187.55
InChI Key: HTUBMXZUVKOYAA-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)azetidine-1-carbonyl chloride is a chemical compound with the molecular formula C5H5ClF3NO. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)azetidine-1-carbonyl chloride typically involves the reaction of azetidine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl group into the azetidine ring. The resulting intermediate is then treated with thionyl chloride to form the carbonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)azetidine-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    Amines: Formed by reduction reactions

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)azetidine-1-carbonyl chloride involves its ability to react with various nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 3-(Trifluoromethyl)azetidine-1-carbonyl chloride imparts unique chemical properties, such as increased lipophilicity, metabolic stability, and reactivity. These characteristics make it a valuable compound in various chemical, biological, and industrial applications.

Properties

IUPAC Name

3-(trifluoromethyl)azetidine-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF3NO/c6-4(11)10-1-3(2-10)5(7,8)9/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUBMXZUVKOYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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